molecular formula C7H7BrF2S B2837294 2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene CAS No. 2248360-94-1

2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene

Cat. No. B2837294
CAS RN: 2248360-94-1
M. Wt: 241.09
InChI Key: GRKFVEDYGMDBNQ-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular formula of C8H8BrF2S and a molecular weight of 259.11 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of 2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the cells. For instance, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, the compound has been shown to exhibit significant anticancer activity by inducing cell death and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The use of 2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene in lab experiments has several advantages and limitations. One of the main advantages is that the compound is readily available and can be synthesized using simple and cost-effective methods. Additionally, the compound exhibits significant biological activity, making it a promising candidate for the development of new drugs and materials. However, one of the limitations of using this compound in lab experiments is that it may exhibit toxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene. One of the areas of interest is the development of new drugs based on the compound's biological activity. Additionally, the compound's potential use in the development of new materials, such as polymers and semiconductors, is also an area of interest. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene can be achieved through various methods. One of the commonly used methods is the reaction of 2-bromo-4,5-dimethylthiophene with difluoromethyl iodide in the presence of a base such as potassium carbonate. This method yields the desired product with a high yield and purity.

Scientific Research Applications

2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene has found various applications in scientific research. It has been extensively studied for its potential use in the development of new drugs and materials. The compound has been shown to exhibit significant antimicrobial and anticancer activity, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-bromo-3-(difluoromethyl)-4,5-dimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2S/c1-3-4(2)11-6(8)5(3)7(9)10/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKFVEDYGMDBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(F)F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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